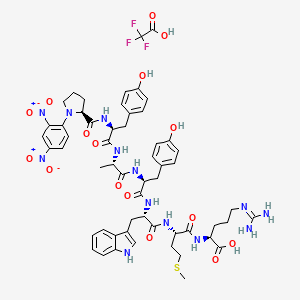

1-(2,4-dinitrophenyl)-L-prolyl-L-tyrosyl-L-alanyl-L-tyrosyl-L-tryptophyl-L-methionyl-L-arginine,trifluoroacetatesalt

Description

This compound, referred to here as Dnp-PYAYWMR (trifluoroacetate salt) (CAS: 135662-06-5), is a synthetic peptide derivative functionalized with a 2,4-dinitrophenyl (Dnp) group. The Dnp moiety acts as a chromophore or fluorophore quencher, making this compound a critical substrate for studying enzyme activity, particularly proteases like matrix metalloproteinases (MMPs) . The peptide sequence includes L-proline (P), L-tyrosine (Y), L-alanine (A), L-tryptophan (W), L-methionine (M), and L-arginine (R), with a trifluoroacetate (TFA) counterion to enhance solubility and stability.

Propriétés

IUPAC Name |

(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-(2,4-dinitrophenyl)pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]pentanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H65N13O14S.C2HF3O2/c1-30(59-49(72)41(25-31-11-16-35(68)17-12-31)64-52(75)45-10-6-23-65(45)44-20-15-34(66(78)79)28-46(44)67(80)81)47(70)62-42(26-32-13-18-36(69)19-14-32)50(73)63-43(27-33-29-58-38-8-4-3-7-37(33)38)51(74)60-39(21-24-82-2)48(71)61-40(53(76)77)9-5-22-57-54(55)56;3-2(4,5)1(6)7/h3-4,7-8,11-20,28-30,39-43,45,58,68-69H,5-6,9-10,21-27H2,1-2H3,(H,59,72)(H,60,74)(H,61,71)(H,62,70)(H,63,73)(H,64,75)(H,76,77)(H4,55,56,57);(H,6,7)/t30-,39-,40-,41-,42-,43-,45-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWWKIBIPYKIIQL-NHRYMETESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCSC)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C5CCCN5C6=C(C=C(C=C6)[N+](=O)[O-])[N+](=O)[O-].C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@@H]5CCCN5C6=C(C=C(C=C6)[N+](=O)[O-])[N+](=O)[O-].C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H66F3N13O16S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1266.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound 1-(2,4-dinitrophenyl)-L-prolyl-L-tyrosyl-L-alanyl-L-tyrosyl-L-tryptophyl-L-methionyl-L-arginine, trifluoroacetate salt, is a complex peptide with potential biological significance. This article discusses its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is a synthetic peptide comprising several amino acids, including proline, tyrosine, alanine, tryptophan, methionine, and arginine. The presence of the 2,4-dinitrophenyl group is significant for its reactivity and potential biological interactions.

Molecular Formula

- Molecular Weight : Approximately 1,100 Da (exact value varies based on the specific sequence and modifications)

- Appearance : Typically a white to off-white powder

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Interaction : Peptides often interact with specific receptors in the body, leading to various physiological responses. The presence of arginine may enhance binding affinity to certain receptors involved in immune response modulation.

- Enzymatic Activity Modulation : The compound may influence enzyme activities through competitive inhibition or allosteric modulation. This is particularly relevant in metabolic pathways involving amino acids.

- Antioxidant Properties : Tyrosine and tryptophan residues can contribute to antioxidant activity by scavenging free radicals and reducing oxidative stress.

Pharmacological Effects

Research indicates that peptides similar to this compound exhibit various pharmacological effects:

- Anti-inflammatory Activity : Peptides can modulate inflammatory pathways, potentially reducing chronic inflammation.

- Antimicrobial Activity : Certain sequences within peptides have been shown to have antimicrobial properties against a range of pathogens.

Case Studies and Research Findings

Several studies have investigated the biological activity of related peptides:

Study 1: Antioxidant Activity

A study demonstrated that peptides containing tyrosine residues exhibited significant antioxidant properties. The presence of dinitrophenyl groups enhanced this effect by stabilizing radical intermediates .

Study 2: Anti-inflammatory Effects

In vitro studies showed that similar peptide structures could inhibit pro-inflammatory cytokines in macrophages. This suggests potential therapeutic applications in treating inflammatory diseases .

Study 3: Antimicrobial Properties

Research indicated that peptides with cationic properties (like those containing arginine) demonstrated effective antimicrobial activity against Gram-positive bacteria. This highlights the potential use of such compounds in developing new antibiotics .

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | ~1,100 Da |

| Solubility | Soluble in water |

| Stability | Stable under acidic conditions |

| Biological Activity | Effect |

|---|---|

| Antioxidant | Yes |

| Anti-inflammatory | Yes |

| Antimicrobial | Yes |

Comparaison Avec Des Composés Similaires

Key Properties

- Molecular Formula : C₅₈H₇₅N₁₅O₁₈S • C₂F₃O₂ (exact formula may vary slightly depending on TFA stoichiometry).

- Molecular Weight : ~1,300–1,400 Da (estimated based on similar compounds) .

- Purity : Typically ≥95% (HPLC) .

- Application : Used as a fluorogenic substrate in enzyme kinetics studies, particularly for MMP-7 and related proteases .

Comparison with Similar Compounds

Structural and Functional Analogues

Dnp-RPLALWRS (Trifluoroacetate Salt)

Dnp-PYAYWM (Hypothetical Analog)

- Hypothetical Basis : Removal of the terminal arginine (R) shortens the peptide backbone.

- Impact : Reduced molecular weight (~1,200 Da) and altered enzyme-binding affinity.

Comparative Data Table

Methodological Considerations in Comparative Studies

As noted in , structural similarity comparisons rely on parameters like:

Sequence alignment : Critical for peptide-based compounds. Dnp-PYAYWMR and Dnp-RPLALWRS share 60% sequence homology.

Functional group analysis : The Dnp group is conserved, but terminal residues (e.g., arginine vs. serine) dictate enzyme specificity .

Thermodynamic stability : Trifluoroacetate salts generally improve shelf life compared to acetate or chloride counterparts .

Q & A

Q. What synthesis strategies are recommended for constructing the peptide backbone with the 2,4-dinitrophenyl (DNP) modification?

Methodological Answer: The DNP group is typically introduced via orthogonal protection strategies. For example, the 2,4-dinitrophenyl moiety can be attached to the N-terminal proline residue using a DNP-chloride reaction under mildly basic conditions (pH 8–9) . Sequential solid-phase peptide synthesis (SPPS) is recommended, employing Fmoc/t-Bu chemistry for side-chain protection. Critical steps include:

- Orthogonal deprotection : Use piperidine for Fmoc removal and thiolysis (e.g., 2-mercaptoethanol) for DNP group retention.

- Coupling optimization : Activate tyrosine and tryptophan residues with HBTU/HOBt to minimize racemization.

- Trifluoroacetate salt formation : Purify the final product via reverse-phase HPLC and lyophilize in the presence of TFA to ensure counterion stability .

Q. How can researchers confirm the structural integrity of this peptide?

Methodological Answer: Use a combination of:

- High-resolution mass spectrometry (HR-MS) : Confirm molecular weight (e.g., ESI-MS for +1/+2 charge states).

- NMR spectroscopy : Analyze aromatic protons (DNP group: δ 8.5–9.0 ppm; tyrosine/tryptophan: δ 6.5–7.5 ppm) and proline’s α-proton (δ 4.1–4.3 ppm) .

- Amino acid analysis (AAA) : Hydrolyze the peptide (6M HCl, 110°C, 24h) and quantify residues via HPLC.

Q. What purification methods are effective for removing truncated sequences?

Methodological Answer:

- Reverse-phase HPLC : Use a C18 column with a gradient of 10–60% acetonitrile (0.1% TFA) over 30 minutes. Monitor absorbance at 280 nm (tyrosine/tryptophan) and 360 nm (DNP group).

- Ion-exchange chromatography : Separate charged impurities at pH 6.5 (arginine’s guanidinium group enhances retention).

- Critical validation : Compare MALDI-TOF spectra of pre- and post-purification samples .

Q. How should researchers assess the compound’s stability under experimental conditions?

Methodological Answer:

- Accelerated degradation studies : Incubate the peptide in buffers (pH 4–9) at 37°C for 72h. Monitor degradation via HPLC.

- Light sensitivity : Expose to UV (254 nm) and quantify DNP group decomposition via UV-Vis spectroscopy (λmax = 360 nm).

- Thermal stability : Use differential scanning calorimetry (DSC) to identify melting points and aggregation thresholds .

Advanced Research Questions

Q. How can conformational studies resolve discrepancies in biological activity data?

Methodological Answer:

- Circular dichroism (CD) : Analyze secondary structure in aqueous vs. membrane-mimetic (e.g., SDS micelles) environments. Compare α-helix (208/222 nm minima) and β-sheet (215 nm) signatures.

- Molecular dynamics (MD) simulations : Model interactions between the DNP group and hydrophobic pockets of target proteins (e.g., serum albumin).

- Surface plasmon resonance (SPR) : Quantify binding kinetics (kon/koff) under varying ionic strengths to identify artifactual interactions .

Q. What experimental designs mitigate variability in receptor-binding assays?

Methodological Answer:

- Negative controls : Include scrambled peptide sequences and DNP-free analogs.

- Dose-response normalization : Use a reference antagonist (e.g., bradykinin for kinin receptors) to standardize IC50 values.

- Reproducibility checks : Perform triplicate assays across independent labs with blinded data analysis .

Q. How does the trifluoroacetate counterion influence biological activity?

Methodological Answer:

- Counterion exchange : Replace TFA with acetate via dialysis (1kDa MWCO membrane) and compare bioactivity.

- Cellular uptake studies : Use fluorescently labeled peptides (e.g., FITC) to assess TFA’s impact on membrane permeability.

- Isothermal titration calorimetry (ITC) : Measure binding entropy changes in the presence/absence of TFA .

Q. What strategies resolve contradictions between in vitro and in vivo efficacy data?

Methodological Answer:

- Metabolite profiling : Collect plasma samples post-administration (rodent models) and identify degradation products via LC-MS/MS.

- Tissue distribution studies : Use radiolabeled (e.g., <sup>14</sup>C) peptides to quantify accumulation in target organs.

- Protease inhibition : Co-administer broad-spectrum protease inhibitors (e.g., leupeptin) to stabilize the peptide .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.